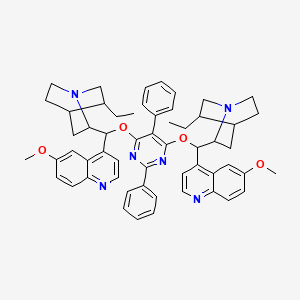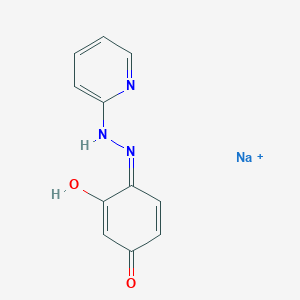
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
概要
説明
The compound with the identifier sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is known as lipase. Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids). It plays a crucial role in the digestion, transport, and processing of dietary lipids in most, if not all, living organisms. Lipases are essential for the breakdown of fats into fatty acids and glycerol, which can then be absorbed by the body.
科学的研究の応用
Lipase has a wide range of applications in scientific research and industry. In the field of chemistry, lipase is used as a biocatalyst for the synthesis of various compounds. In biology and medicine, lipase is used to study lipid metabolism and to develop treatments for conditions such as obesity and hyperlipidemia. In the food industry, lipase is used to enhance the flavor and texture of dairy products and to improve the shelf life of baked goods.
準備方法
Synthetic Routes and Reaction Conditions: Lipase can be produced through various methods, including microbial fermentation and extraction from animal tissues. Microbial fermentation is the most common method due to its efficiency and cost-effectiveness. The process involves cultivating microorganisms such as bacteria, fungi, or yeast that naturally produce lipase. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize enzyme production.
Industrial Production Methods: In industrial settings, lipase production typically involves large-scale fermentation processes. The microorganisms are grown in bioreactors under controlled conditions. After fermentation, the lipase is extracted and purified using techniques such as centrifugation, filtration, and chromatography. The purified enzyme is then formulated into various products for use in different applications.
化学反応の分析
Types of Reactions: Lipase primarily catalyzes the hydrolysis of triglycerides into fatty acids and glycerol. This reaction is essential for lipid digestion and absorption in the gastrointestinal tract. Lipase can also catalyze other reactions, including esterification and transesterification, which are important in the production of biodiesel and other industrial processes.
Common Reagents and Conditions: The hydrolysis reaction catalyzed by lipase typically requires the presence of water and occurs at a specific pH and temperature. The optimal conditions for lipase activity vary depending on the source of the enzyme. For example, lipases from different microorganisms may have different pH and temperature optima.
Major Products Formed: The primary products of lipase-catalyzed hydrolysis are fatty acids and glycerol. These products are essential for various metabolic processes in the body. In industrial applications, lipase can be used to produce biodiesel, which is a renewable and environmentally friendly fuel.
作用機序
Lipase exerts its effects by binding to lipid molecules and catalyzing their hydrolysis. The enzyme has a specific active site that interacts with the lipid substrate, facilitating the breakdown of triglycerides into fatty acids and glycerol. The molecular targets of lipase include triglycerides and other lipid molecules. The pathways involved in lipase activity include the digestion and absorption of dietary fats in the gastrointestinal tract.
類似化合物との比較
Lipase is unique in its ability to catalyze the hydrolysis of triglycerides. Other similar enzymes include phospholipase and esterase, which also catalyze the hydrolysis of lipid molecules but have different substrate specificities and reaction mechanisms. Phospholipase, for example, specifically targets phospholipids, while esterase catalyzes the hydrolysis of ester bonds in a wide range of substrates.
List of Similar Compounds:- Phospholipase
- Esterase
- Cholesterol esterase
Lipase stands out due to its specificity for triglycerides and its crucial role in lipid metabolism.
特性
IUPAC Name |
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,16H,(H,12,14);/q;+1/b13-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZUIMCIEOCSJF-CHHCPSLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C\2/C=CC(=O)C=C2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3NaO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,3-Dimethoxy-1-[[methylidene-(4-methylphenyl)-oxo-lambda6-sulfanyl]oxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B8036450.png)
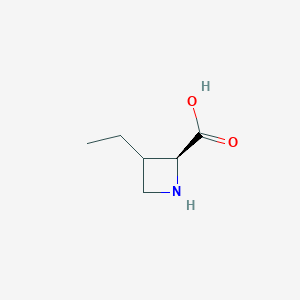
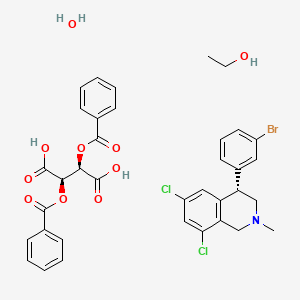
![sodium;5-hydroxy-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B8036500.png)
![(3Z)-4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one](/img/structure/B8036507.png)
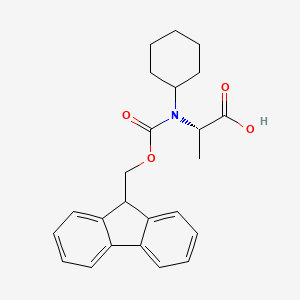
![3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid](/img/structure/B8036515.png)

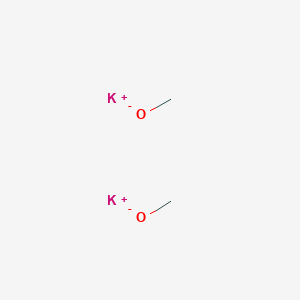
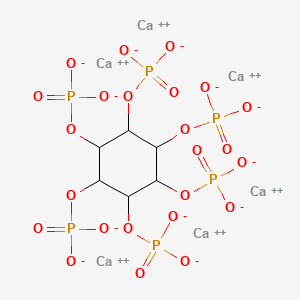
![ethanesulfonic acid;methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8036531.png)


